N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have explored the synthesis and structural characteristics of compounds related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide. For instance, the axial stereocontrol in dibenz[c,e]azepines through the effects of alkyl substituents demonstrates the impact of substituent positioning on molecular conformation and potential applications in ligand design for catalysis (Balgobin et al., 2017). Similarly, the development of novel fused oxazapolycyclic skeletons highlights advances in the synthesis of complex heterocyclic compounds with potential in material sciences and pharmaceuticals (Petrovskii et al., 2017).
Catalytic Applications
The use of N-halosulfonamides as efficient catalysts for the synthesis of heterocyclic compounds, such as indazolo[2,1-b]phthalazine-triones, underlines the compound's relevance in facilitating organic transformations, potentially applicable in drug synthesis and material processing (Ghorbani-Vaghei et al., 2011).
Material Science and Frameworks
Research on metal-organic frameworks (MOFs) and porous materials indicates applications in gas storage, separation, and catalysis. For example, the design and synthesis of oxygen-rich MOFs with enhanced CO2 capture capabilities highlight the potential environmental applications of these compounds in addressing climate change and energy storage challenges (Chakraborty et al., 2020).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-18-12-17(10-11-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-15(2)7-9-16/h6-12,22H,5,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCCILCMYORKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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